![molecular formula C17H17F3N2OS B2808713 N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 329080-25-3](/img/structure/B2808713.png)

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

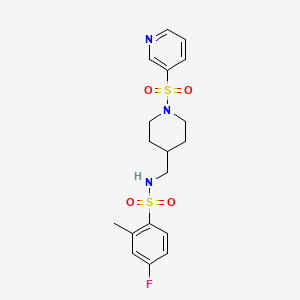

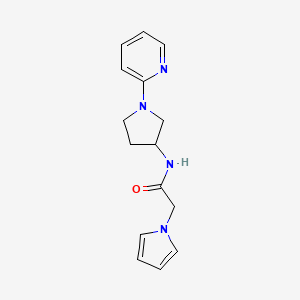

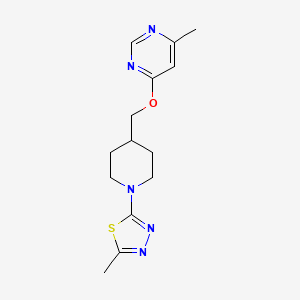

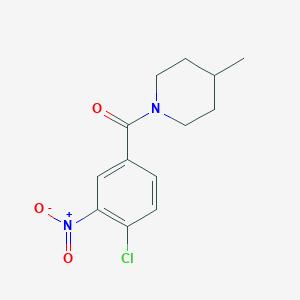

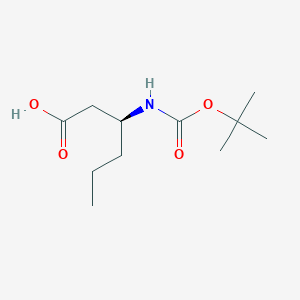

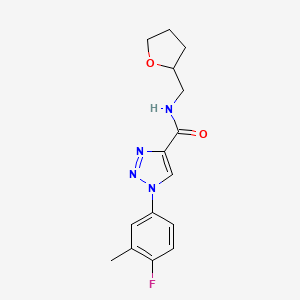

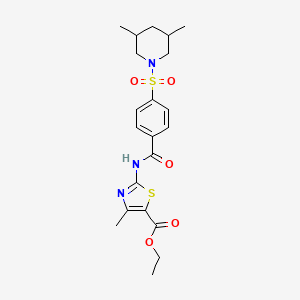

“N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyridinyl group (a ring of 5 carbon atoms and one nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), among other functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl and pyridinyl groups might be introduced via a palladium-catalyzed cross-coupling reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and pyridinyl rings would likely be planar, while the trifluoromethyl group would have a tetrahedral geometry. The overall shape of the molecule would depend on the specific arrangement of these groups .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the phenyl group could undergo electrophilic aromatic substitution, while the pyridinyl group could act as a base or nucleophile. The trifluoromethyl group is generally quite stable, but under certain conditions could potentially be replaced by other groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar trifluoromethyl group and the potential for hydrogen bonding from the amide group could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Structural Elucidation

Synthesis Techniques

Research has been dedicated to synthesizing acetamide derivatives with potential biological activities. For instance, a study by MahyavanshiJyotindra et al. (2011) involved the synthesis of acetamide derivatives through condensation reactions, highlighting the structural variety and potential for diverse biological functions of such compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Structural Characterization

Detailed structural characterization using techniques like Raman and Fourier transform infrared spectroscopy, alongside density functional theory, has been employed to understand the molecular structure and interactions of similar compounds. Jenepha Mary et al. (2022) provided insights into the vibrational spectroscopic signatures and the effect of rehybridization on molecules, offering a quantum computational approach to characterize such compounds (Jenepha Mary, Pradhan, & James, 2022).

Potential Applications

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of acetamide derivatives are significant areas of research. Studies have demonstrated that certain acetamide compounds exhibit promising antibacterial, antifungal, and antituberculosis activities, suggesting their potential as novel therapeutic agents (MahyavanshiJyotindra, ShuklaMaharshi, & Parmar, 2017).

Antitumor Activities

The exploration of acetamide derivatives for antitumor activities has also been a focus. For instance, Zhu (2015) synthesized novel imidazole acyl urea derivatives as Raf kinase inhibitors, showcasing the antitumor activities of these compounds against various cancer cell lines, highlighting the potential of acetamide derivatives in cancer treatment (Zhu, 2015).

Glutaminase Inhibition for Cancer Therapy

BPTES analogs, including those based on acetamide structures, have been investigated for their role in inhibiting glutaminase, a therapeutic target in cancer. Shukla et al. (2012) synthesized and evaluated BPTES analogs, revealing their potential in attenuating the growth of human lymphoma cells both in vitro and in mouse models, indicating a promising route for cancer therapy (Shukla et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-propan-2-ylphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2OS/c1-11(2)12-3-6-14(7-4-12)22-15(23)10-24-16-8-5-13(9-21-16)17(18,19)20/h3-9,11H,10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGGHTLVGCFQBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2808635.png)

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808643.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808644.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808645.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)